molecular formula C15H15N3O5S B12736899 N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide CAS No. 93628-94-5

N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide

Cat. No.: B12736899
CAS No.: 93628-94-5
M. Wt: 349.4 g/mol
InChI Key: PIZGTAOHGZPISR-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a hydroxyphenyl group, a methylphenyl group, and a sulfonylhydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route may involve the following steps:

    Formation of the hydrazone intermediate: Reacting 4-methylbenzenesulfonyl hydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Acylation reaction: The hydrazone intermediate is then acylated with 4-hydroxybenzoyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonylhydrazinyl group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-2-[2-(4-chlorophenyl)sulfonylhydrazinyl]-2-oxoacetamide
  • N-(4-hydroxyphenyl)-2-[2-(4-nitrophenyl)sulfonylhydrazinyl]-2-oxoacetamide

Uniqueness

N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

CAS No.

93628-94-5

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide

InChI

InChI=1S/C15H15N3O5S/c1-10-2-8-13(9-3-10)24(22,23)18-17-15(21)14(20)16-11-4-6-12(19)7-5-11/h2-9,18-19H,1H3,(H,16,20)(H,17,21)

InChI Key

PIZGTAOHGZPISR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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